C5-indocyanine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

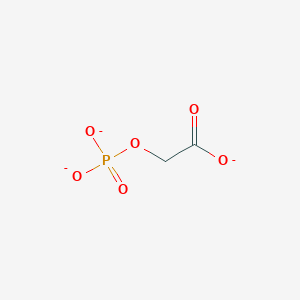

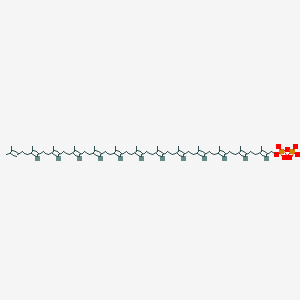

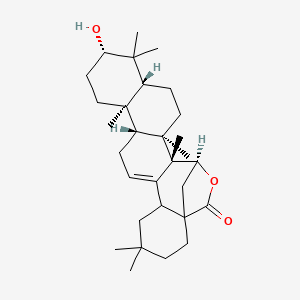

C5-indocyanine is a C5 cyanine dye having 1-ethyl-3,3-dimethylindoleinine units at each end. It has a role as a fluorochrome. It is an organic iodide salt and a Cy5 dye. It contains a C5-indocyanine cation.

Aplicaciones Científicas De Investigación

Analytical Chemistry Applications :

- Herbicide Detection : Orejuela and Silva (2005) developed a method for analyzing phosphorus-containing amino acid herbicides in soil samples. They utilized sulfoindocyanine succinimidyl ester (Cy5) and 1‐ethyl‐1‐[5‐(N‐succinimidyl‐oxycarbonyl)pentyl]‐3,3,3,3‐tetramethyl‐indodicarbocyanine chloride as fluorescent dyes for capillary zone electrophoresis with diode laser-induced fluorescence detection. This method, leveraging Cy5, offers higher sensitivity and quicker labeling reactions at room temperature compared to traditional fluorescein dyes (Orejuela & Silva, 2005).

Biochemistry and Molecular Biology Applications :

- DNA Research : Kuznetsova et al. (2016) synthesized novel C5-modified nucleotides containing indodicarbocyanine dye and successfully incorporated them into DNA using Taq DNA polymerase. This research demonstrates the utility of indocyanine dyes in molecular biology, specifically in polymerase chain reactions for biochip test systems (Kuznetsova et al., 2016).

Medical Imaging and Theranostics :

- Biodistribution in Mice : Saxena, Sadoqi, and Shao (2006) explored the biodistribution of Indocyanine green (ICG) in healthy mice using polymeric nanoparticles. Their study represents a significant step in developing nanoparticles as an ICG-delivery system for tumor diagnosis and photodynamic therapy (Saxena, Sadoqi, & Shao, 2006).

- Cancer Theranostics : Wang et al. (2018) reviewed the incorporation of ICG into nanoparticles for cancer theranostic applications, highlighting its potential in multimodal imaging and therapeutic techniques for cancer diagnosis and treatment (Wang et al., 2018).

Optical Properties and Stability :

- Stabilization and Enhancement : Rajagopalan et al. (2000) researched the stabilization of indocyanine green in aqueous solutions using macromolecular additives, which significantly enhanced the dye's stability and preserved its in vivo biological properties (Rajagopalan et al., 2000).

Photodynamic Therapy :

- Photosensitizing Characteristics : Delaey et al. (2000) explored the application of various cyanine dyes, including indocyanines, as photosensitizers in photodynamic therapy. They found that certain cyanine dyes exhibit significant photodependent cytotoxic and antiproliferative effects (Delaey et al., 2000).

Propiedades

Nombre del producto |

C5-indocyanine |

|---|---|

Fórmula molecular |

C29H35IN2 |

Peso molecular |

538.5 g/mol |

Nombre IUPAC |

(2Z)-1-ethyl-2-[(2E,4Z)-5-(1-ethyl-3,3-dimethylindol-1-ium-2-yl)penta-2,4-dienylidene]-3,3-dimethylindole;iodide |

InChI |

InChI=1S/C29H35N2.HI/c1-7-30-24-18-14-12-16-22(24)28(3,4)26(30)20-10-9-11-21-27-29(5,6)23-17-13-15-19-25(23)31(27)8-2;/h9-21H,7-8H2,1-6H3;1H/q+1;/p-1 |

Clave InChI |

IWHSKYHCPUDDMY-UHFFFAOYSA-M |

SMILES isomérico |

CCN\1C2=CC=CC=C2C(/C1=C/C=C/C=C\C3=[N+](C4=CC=CC=C4C3(C)C)CC)(C)C.[I-] |

SMILES canónico |

CCN1C2=CC=CC=C2C(C1=CC=CC=CC3=[N+](C4=CC=CC=C4C3(C)C)CC)(C)C.[I-] |

Origen del producto |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-[1-methyl-6-oxo-3-(phenylmethyl)-2-sulfanylidene-7H-purin-8-yl]butanoic acid](/img/structure/B1263493.png)

![5-[3-[(6,8-dibromo-3,4-dihydro-2H-chromen-4-yl)amino]propylamino]-4H-thieno[3,2-b]pyridin-7-one](/img/structure/B1263496.png)

![2-[5-(4-Fluorophenoxy)-4'-(trifluoromethyl)biphenyl-3-yl]pentanoic acid](/img/structure/B1263497.png)

![(4R)-4-[(1R,3S,5S,8R,9S,10R,11R,13R,14S,17R)-1,5,11,14-tetrahydroxy-10-(hydroxymethyl)-13-methyl-3-[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-2,3,4,6,7,8,9,11,12,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-17-yl]oxolan-2-one](/img/structure/B1263502.png)

![N-(2-fluorophenyl)-2-[[7-(2-fluorophenyl)-1,3-dimethyl-2,4-dioxo-5-pyrimido[4,5-d]pyrimidinyl]thio]acetamide](/img/structure/B1263506.png)

![[2,3,5,6-tetrafluoro-4-(methoxymethyl)phenyl]methyl (1R,3R)-3-[(E)-2-cyanoprop-1-enyl]-2,2-dimethylcyclopropane-1-carboxylate](/img/structure/B1263508.png)